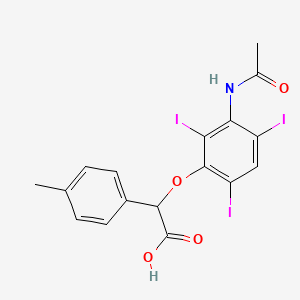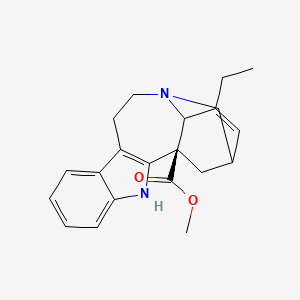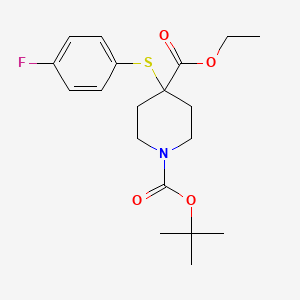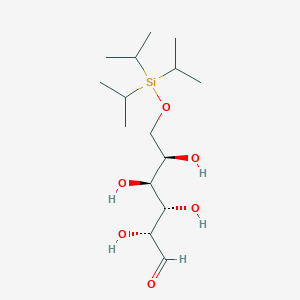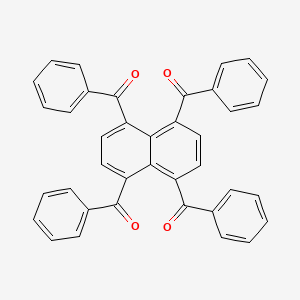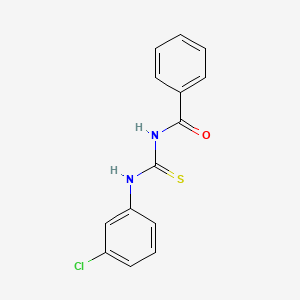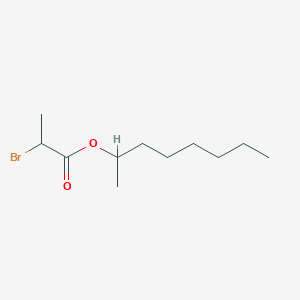![molecular formula C6H6N2OS B13813594 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile is a heterocyclic compound that contains an oxazole ring and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile typically involves the formation of the oxazole ring followed by the introduction of the sulfanyl and nitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. Subsequent reactions introduce the sulfanyl and nitrile functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound.
Applications De Recherche Scientifique
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfonylbenzo[d]oxazole: This compound also contains an oxazole ring and has been studied for its antibacterial properties.
Uniqueness
2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile is unique due to the combination of the oxazole ring with the sulfanyl and nitrile groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C6H6N2OS |
|---|---|
Poids moléculaire |
154.19 g/mol |
Nom IUPAC |
2-[(5-methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C6H6N2OS/c1-5-4-6(8-9-5)10-3-2-7/h4H,3H2,1H3 |
Clé InChI |
BHFLALQIORYSHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)SCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


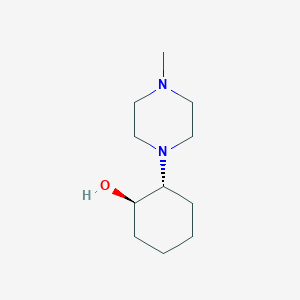
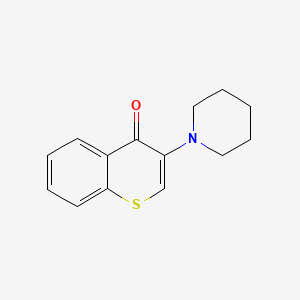
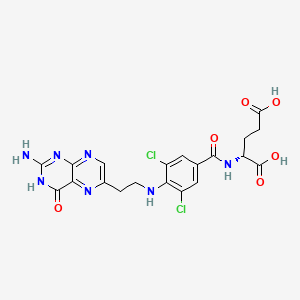
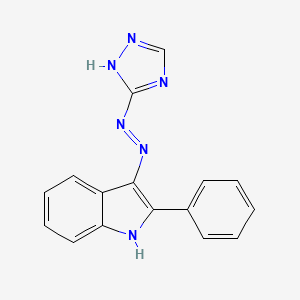
![4b,5,9b,10-Tetrahydroindeno[2,1-a]indene](/img/structure/B13813546.png)
